molecular formula C10H8BrFO4 B1141661 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid CAS No. 1245807-10-6

2-Bromo-5-fluoro-3,6-dimethylterephthalic acid

Cat. No. B1141661
M. Wt: 291.0705232
InChI Key:
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid often involves halodeboronation reactions, where aryl boronic acids are treated to form aryl bromides and chlorides. For instance, a scalable synthesis method was developed for 2-bromo-3-fluorobenzonitrile through the NaOMe-catalyzed bromodeboronation of 2-cyano-6-fluorophenylboronic acid, demonstrating the generality of this transformation across a series of aryl boronic acids (Szumigala et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds like 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid can be elucidated using various spectroscopic techniques. These compounds often exhibit unique structural features that can influence their reactivity and physical properties.

Chemical Reactions and Properties

Compounds containing bromo, fluoro, and carboxylic acid functional groups participate in a variety of chemical reactions. The presence of these functional groups can lead to interesting chemoselective reactions, as observed in the functionalization of 5-bromo-2-chloro-3-fluoropyridine, where catalytic amination conditions favor bromide substitution (Stroup et al., 2007).

Physical Properties Analysis

The physical properties of such compounds are influenced by their molecular structure. Factors like solubility, melting point, and boiling point are critical for understanding how these compounds can be manipulated in various chemical processes.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical species, are pivotal in determining the compound's suitability for specific applications. For example, the reactivity of halogenated compounds with nucleophiles, as observed in SNAr reactions, is a key aspect of their chemical behavior (Liu & Robins, 2007).

Scientific Research Applications

Synthesis of Fluorinated Biphenyls

  • Chemical Synthesis : The synthesis of fluorinated biphenyls, such as 2-Fluoro-4-bromobiphenyl, is crucial in manufacturing non-steroidal anti-inflammatory and analgesic materials. A practical synthesis method developed for 2-Fluoro-4-bromobiphenyl from methyl nitrite and 2-fluoro-4-bromoaniline highlights the importance of fluorinated compounds in medicinal chemistry and pharmaceutical manufacturing (Qiu, Gu, Zhang, & Xu, 2009).

Environmental and Health Impact of Fluorinated Compounds

  • Environmental Fate of Fluoroalkylether Compounds : Research into the environmental fate, effects, and analytical methods for monitoring fluorinated alternative chemicals like ether-PFASs reveals the ongoing concern and need for understanding the impact of these compounds. This includes their occurrence, fate, and potential health risks in the environment (Munoz, Liu, Duy, & Sauvé, 2019).

Fluorinated Compounds in Organic Transformations

  • Catalysis : Silica-supported Brönsted acids have been utilized in various organic transformations, highlighting the role of fluorinated compounds in enhancing reaction efficiencies and outcomes in chemical and pharmaceutical industries. This review underscores the advantages of such catalysts, including environment-friendliness, good yields, and recyclability (Kaur, Sharma, & Bedi, 2015).

Novel Fluorinated Alternatives for Environmental Safety

  • Safety and Environmental Concerns : The search for safe, fluorinated alternatives to persistent organic pollutants (POPs) has led to the identification of compounds with reduced environmental and health risks. The review of sources, multimedia distribution, and health risks of novel fluorinated alternatives demonstrates the need for further toxicological studies to ensure their safety (Wang et al., 2019).

Applications in Advanced Materials

  • Fluorinated Porphyrinoids : The unique properties of fluorinated porphyrinoids, such as increased photo and oxidative stability, have found applications in sensors, photonic devices, solar cells, biomedical imaging, theranostics, and catalysts. This review focuses on the recent advancements in the applications of these materials, illustrating the broad utility of fluorinated compounds in developing functional materials (Aggarwal, Bhupathiraju, Farley, & Singh, 2021).

Safety And Hazards

The specific safety and hazard information for “2-Bromo-5-fluoro-3,6-dimethylterephthalic acid” is not available in the retrieved data. However, as with all chemicals, it should be handled with appropriate safety measures.


Future Directions

The future directions for “2-Bromo-5-fluoro-3,6-dimethylterephthalic acid” are not available in the retrieved data. The potential applications and research directions would depend on the specific properties and reactivity of the compound.


Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult the original sources or a chemistry professional for more detailed information.


properties

IUPAC Name

2-bromo-5-fluoro-3,6-dimethylterephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFO4/c1-3-6(10(15)16)8(12)4(2)5(7(3)11)9(13)14/h1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCOWGKHOZPULW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1F)C(=O)O)C)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743408
Record name 2-Bromo-5-fluoro-3,6-dimethylbenzene-1,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-fluoro-3,6-dimethylterephthalic acid

CAS RN

1245807-10-6
Record name 2-Bromo-5-fluoro-3,6-dimethylbenzene-1,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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